4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-6-8(10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYJIWSYGYOFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Oxa 1,9 Diazaspiro 5.5 Undecan 2 One
Retrosynthetic Analysis of the Spirocyclic Lactam Core
A retrosynthetic analysis of the target compound, 4-oxa-1,9-diazaspiro[5.5]undecan-2-one, suggests several key disconnections to simplify the structure into readily available starting materials. The primary disconnection is the amide bond of the lactam ring. This C-N bond cleavage reveals an acyclic amino ester or amino acid precursor. This precursor would contain a piperidine (B6355638) ring substituted at the 4-position with both an amine and a carboxylic acid derivative.
A further disconnection at the spirocyclic C-C bond, specifically the C5-C6 bond, can be envisioned through a Michael-type addition. This approach simplifies the structure to a 4-piperidone (B1582916) derivative and a suitable Michael acceptor. An alternative strategy involves disconnecting the C-O bond within the morpholinone ring, which could be formed via an intramolecular etherification.
A plausible retrosynthetic pathway is outlined below:
Amide Disconnection: The lactam ring is opened to reveal a linear precursor, an ethyl ester of a δ-amino acid. This precursor already contains the fully formed piperidine ring.
C-N Bond Disconnection: The formation of the precursor amine can be traced back to the reductive amination of a ketone or the alkylation of a primary amine.
Spiro-center Formation: The key piperidine precursor, 4-amino-4-carboxypiperidine, can be synthesized from 1-Boc-4-piperidone.
This analysis highlights that the core challenges lie in the stereocontrolled construction of the quaternary spiro-center and the efficient cyclization to form the final lactam ring.
Classical Synthetic Approaches to the Spiro[5.5]undecane Skeleton
Classical synthetic methods typically involve the stepwise construction of the target molecule, focusing on reliable and well-established reactions for ring formation and precursor synthesis.
The final and crucial step in many syntheses of this compound and its analogs is an intramolecular cyclization to form the lactam ring. One effective method is the intramolecular cyclization of an amino ester. For instance, a related 1,4,9-triazaspiro[5.5]undecan-2-one has been synthesized through the reduction of a Cbz protecting group followed by a concomitant intramolecular cyclization. uzh.ch This type of spontaneous or thermally induced cyclization is a common strategy for forming stable five- or six-membered lactam rings from δ- or γ-amino ester precursors. uzh.ch
Another versatile approach involves the thermal ring opening of an epoxide with an amine, followed by cyclization. acs.org A synthesis for a similar 1-oxa-4,9-diazaspiro[5.5]undecane scaffold begins with an N-protected-4-piperidone, which is converted to an epoxide. acs.org The subsequent reaction with an appropriate amine opens the epoxide to yield an amino alcohol, which can then be cyclized to form the oxa-aza-spirocyclic core. acs.org
| Cyclization Strategy | Precursor Type | Key Reaction | Reference |
| Intramolecular Amidation | δ-amino ester | Deprotection and spontaneous cyclization | uzh.ch |
| Epoxide Ring Opening | Epoxide and Amine | Nucleophilic ring opening followed by cyclization | acs.org |
| Spirocyclization | 4-substituted pyridine | In situ activation and intramolecular cyclization | uiowa.edu |
This table summarizes common classical cyclization strategies for forming diazaspiro[5.5]undecane systems.
The success of a classical synthesis relies heavily on the efficient and stereocontrolled preparation of the key acyclic or monocyclic precursors. For this compound, a key intermediate is a 4-substituted piperidine derivative.
A multi-step synthesis to access a similar spirocyclic lactam intermediate starts from commercial 1-Boc-4-piperidone. uzh.ch The synthesis involves the following sequence:
Henry Reaction: Reaction with nitromethane (B149229) to introduce a nitromethyl group at the 4-position. uzh.ch
Amine Protection: Protection of the piperidine nitrogen with a Cbz group. uzh.ch
Nitro Group Reduction: Reduction of the nitro group to a primary amine using reagents like nickel(II) chloride and sodium borohydride. uzh.ch
Alkylation: Alkylation of the newly formed primary amine with an ethyl 2-bromoacetate to introduce the carboxymethyl fragment. uzh.ch
Deprotection and Cyclization: The final step involves deprotection of the Cbz group, which leads to a spontaneous intramolecular cyclization, affording the spirocyclic lactam. uzh.ch
This sequence demonstrates a robust method for building the necessary functionality around the piperidine core before the final ring-closing step. uzh.ch
Advanced Synthetic Techniques for this compound Synthesis
Modern synthetic chemistry often seeks to improve efficiency by reducing the number of separate reaction steps. One-pot multicomponent reactions and cascade reactions are powerful tools for achieving this goal.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. mdpi.comnih.gov This approach offers significant advantages, including reduced waste, lower costs, and rapid assembly of molecular complexity. mdpi.comnih.gov
While a specific MCR for this compound is not widely reported, the principles of MCRs can be applied to its design. For example, a three-component reaction could be envisioned involving a piperidine derivative, an aldehyde, and a component like Meldrum's acid, followed by an intramolecular cyclization. Similar three-component reactions have been used to construct highly functionalized spiro[5.5]undecane-1,5,9-triones with high diastereoselectivity. researchgate.net The mechanism often involves an initial Knoevenagel condensation or Michael addition to generate a reactive intermediate that undergoes subsequent cyclization steps. mdpi.com
| MCR Type | Components | Resulting Core | Key Features | Reference |
| Knoevenagel-Diels-Alder | Diterpenoid enone, aldehyde, Meldrum's acid | Dioxaspiro[5.5]undecane | One-pot, l-proline (B1679175) catalyzed | researchgate.net |
| Michael Addition-Cyclization | Aldehydes, Meldrum's acid, aniline (B41778) catalyst | Spiro[5.5]undecane-1,5,9-triones | One-pot, excellent diastereoselectivity | researchgate.net |
| Tetrazolopyrimidine Synthesis | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Tetrazolopyrimidine | One-pot, three-component, cost-effective | mdpi.com |
This table illustrates the versatility of MCRs in synthesizing complex heterocyclic and spirocyclic structures.
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations where the product of the first reaction is the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents. These processes are highly atom- and step-economical.
The construction of the spiro[5.5]undecane skeleton is well-suited to cascade strategies.
Conjugate Addition/Dipolar Cycloaddition Cascade: An efficient route to the azaspiro[5.5]undecane system has been developed using a cascade reaction. nih.gov This process involves the conjugate addition of an oxime onto a diene, which forms a transient nitrone intermediate. This intermediate then undergoes an intramolecular dipolar cycloaddition to furnish a bicyclic isoxazolidine, which can be reductively cleaved to yield the desired azaspiro[5.5]undecane core. nih.gov
Prins Cascade Cyclization: A novel Prins cascade process has been reported for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.org This reaction couples aldehydes with a specifically designed diol-amine precursor, triggering a bicyclization that efficiently constructs the spiromorpholinotetrahydropyran system. acs.org
These advanced methods highlight the power of designing reactions that form multiple bonds and stereocenters in a single, efficient operation, providing elegant pathways to complex spirocyclic lactams like this compound.
Catalytic Methodologies (e.g., Transition Metal Catalysis)
The construction of the this compound scaffold and its analogues often benefits from the efficiency and selectivity of catalytic methods, particularly those involving transition metals. mdpi.com These catalysts are pivotal in facilitating a range of chemical transformations that are otherwise challenging. mdpi.com Synthetic strategies for related spiro-N-heterocyclic systems frequently employ transition metal-catalyzed cross-coupling reactions to install substituents on the core structure. For instance, palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type coupling reactions are utilized for the arylation of the nitrogen atoms within the spirocyclic framework. acs.org A versatile synthetic route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a closely related structure, involves the installation of aryl groups at the N4 position via such coupling conditions. acs.org
Furthermore, the broader field of spiroheterocycle synthesis showcases the power of transition metal catalysis. nih.gov Nickel-catalyzed reactions, for example, have been developed for the enantioselective C(sp³)–H alkylation of saturated heterocycles, a method that could be adapted for the functionalization of the this compound core. springernature.com Similarly, gold-catalyzed cascade cyclizations of azido-alkynes have proven effective in the stereoselective synthesis of spirocyclic indolin-3-ones, demonstrating the potential for metal-catalyzed intramolecular reactions to form complex spiro systems. acs.org The synthesis of spirooxindoles, which share the spirocyclic feature, has been achieved using zinc sulfide (B99878) nanoparticles as a catalyst, highlighting the use of heterogeneous catalysts in these syntheses. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is a growing area of focus, aiming to reduce environmental impact and improve safety. rsc.orgmdpi.com Key tenets of green chemistry include the use of environmentally benign solvents (like water or ethanol), heterogeneous catalysts that can be easily recovered and recycled, and processes that minimize waste and energy consumption. mdpi.com
In the context of related heterocyclic syntheses, several green approaches have been reported. For example, an eco-friendly methodology for producing spirooxindoles utilizes a nanocatalyst in water under ultrasonic irradiation, which enhances reaction rates and avoids hazardous organic solvents. nih.gov Another strategy involves the use of hydrogen peroxide as an oxidant for the synthesis of 1,2,4-thiadiazoles in ethanol (B145695) at room temperature, which produces water as a clean byproduct. mdpi.com The concept of employing flow chemistry has also been shown to improve the sustainability of multi-step syntheses by enabling the use of safer reagents and reducing waste, as demonstrated in a continuous-flow synthesis of mepivacaine. unibe.ch These examples showcase principles that could be applied to develop more sustainable synthetic routes to this compound, such as using water as a solvent, employing recyclable catalysts, and designing energy-efficient reaction protocols.
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The spirocyclic nature of this compound means that derivatives can exist as multiple stereoisomers. The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial, as different enantiomers or diastereomers of a molecule often have distinct biological activities. wikipedia.org
Chiral Auxiliary Approaches
A classic strategy for inducing chirality is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily incorporating a chiral molecule into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the synthesis of related spiro-lactams, this approach has been successfully applied. For example, a novel asymmetric approach to proline-derived spiro-β-lactams uses a chiral group on the proline starting material to direct the stereoselectivity of a Staudinger reaction with imines. nih.gov This chiral directing group is later removed to yield the optically active 5,4-spiro-β-lactam. nih.gov This principle could be extended to the synthesis of chiral this compound derivatives by attaching a suitable chiral auxiliary to one of the starting materials, guiding a key bond-forming or cyclization step, and subsequently cleaving the auxiliary.
Asymmetric Organocatalysis
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has emerged as a powerful tool for synthesizing complex chiral structures. acs.orgnih.gov This method avoids the use of potentially toxic or expensive metals and often operates under mild conditions. nih.gov
The synthesis of spiro-N-heterocycles has been a fertile ground for organocatalysis. nih.gov For instance, the first asymmetric synthesis of spiro-γ-lactam oxindoles bearing three stereocenters was achieved through a one-pot thiol-Michael/Mannich/lactamization cascade reaction. acs.org This reaction was promoted by a recyclable bifunctional cinchona alkaloid/thiourea organocatalyst, affording the products in good yields and with high enantioselectivity (up to 95% ee). acs.org Similarly, quinine-derived bifunctional squaramide catalysts have been found to be efficient for the domino reaction between isatin-derived ketimines and γ-hydroxy enones, producing spirooxindole-embedded oxazolidines with high enantioselectivity. acs.org These organocatalytic cascade reactions demonstrate a high level of efficiency, creating multiple bonds and stereocenters in a single operation. acs.orgresearchgate.net
Table 1: Examples of Asymmetric Organocatalysis in Spiro-Lactam Synthesis
| Catalyst Type | Reaction Type | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Cinchona alkaloid/thiourea | Thiol-Michael/Mannich/lactamization | Spiro-γ-lactam oxindoles | Moderate to good | up to 6:1 | up to 95% | acs.org |
| Quinine derived squaramide | Domino aza-Michael/cyclization | Spirooxindole oxazolidines | Good | Good | High | acs.org |
Enantioselective Catalysis
Enantioselective catalysis encompasses a broader range of catalytic systems, including those based on chiral transition metal complexes and other non-organocatalytic chiral reagents, to produce one enantiomer of a product preferentially.
An efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones has been achieved via bromolactonizations catalyzed by a BINOL-derived chiral bifunctional sulfide. nii.ac.jpacs.org This method demonstrates the utility of chiral Lewis base catalysis in controlling the stereochemistry of lactonization. Recent advances have also shown that nickel-catalyzed systems can achieve the enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins, a cutting-edge method for constructing chiral C(sp³)–C(sp³) bonds. springernature.com This strategy offers a powerful way to introduce chiral substituents onto a pre-formed spirocyclic core. springernature.com Furthermore, transition metals like gold have been used in enantioselective catalysis; gold(I) complexes can catalyze cascade cyclizations to form spirocyclic compounds stereoselectively. acs.org
Table 2: Examples of Enantioselective Catalysis in Spiro-Lactone/Heterocycle Synthesis
| Catalyst System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| BINOL-derived chiral sulfide | Bromolactonization | γ-Chiral α-spiro-γ-lactones | Good | High | nii.ac.jpacs.org |
| Nickel/Chiral Ligand | C(sp³)–H Alkylation | Chiral Saturated Heterocycles | N/A | High | springernature.com |
| Gold(I)/Silver Salt | Cascade Cyclization | Spirocyclic Indolin-3-ones | Good | Stereoselective | acs.org |
Based on a comprehensive review of available scientific literature, the generation of a detailed article focusing solely on the structural and spectroscopic characterization of This compound is not feasible at this time. The primary impediment is the absence of published, in-depth experimental data—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for this exact chemical entity.
Searches for this compound have revealed that while related spirocyclic systems, such as 1-oxa-4,9-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecan-2-one derivatives, have been synthesized and characterized in various research contexts, the specific parent compound requested is not prominently featured in the accessible scientific record. acs.orgnih.govnih.gov The creation of a scientifically accurate article with detailed data tables and research findings, as per the user's instructions, is contingent upon the availability of this foundational data.
Consequently, the requested article outline, which requires a deep dive into specific ¹H NMR, ¹³C NMR, 2D NMR, and mass fragmentation analysis for "this compound," cannot be fulfilled. Providing speculative data or data from analogous but structurally distinct molecules would not adhere to the required standards of scientific accuracy and specificity.
Should peer-reviewed research detailing the comprehensive structural elucidation of this compound become available, the generation of the requested article would then be possible.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides profound insight into the molecular structure of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one by probing the vibrational modes of its constituent functional groups.
The infrared (IR) and Raman spectra are expected to be rich with information, particularly concerning the lactam, piperidine (B6355638), and ether functionalities. A prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactam ring. This band is typically observed in the region of 1650-1680 cm⁻¹. The exact position is influenced by ring strain and hydrogen bonding.
The N-H stretching vibration of the lactam and the secondary amine in the piperidine ring would likely appear as a broad band in the 3200-3400 cm⁻¹ region of the IR spectrum, indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-O-C stretching of the ether linkage is expected to produce a distinct band, typically in the 1070-1150 cm⁻¹ range.
The piperidine ring itself contributes a complex series of bands. These include C-H stretching vibrations just below 3000 cm⁻¹, and various bending (scissoring, wagging, twisting) and ring deformation modes in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net Raman spectroscopy would be a valuable complementary technique. While the C=O stretch would also be visible, the symmetric vibrations of the spirocyclic carbon framework and the C-C and C-N stretching modes of the piperidine ring are expected to be strong Raman scatterers. chemicalbook.com
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |
|---|---|---|---|
| Lactam | C=O stretch | 1650 - 1680 (strong) | 1650 - 1680 (moderate) |
| Lactam & Piperidine | N-H stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |
| Ether | C-O-C stretch | 1070 - 1150 (strong) | 1070 - 1150 (moderate) |
| Piperidine & Alkyl | C-H stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system.
Based on studies of analogous spiro-piperidine compounds, the six-membered piperidine ring is expected to adopt a stable chair conformation. researchgate.netmdpi.com This would minimize steric strain and torsional interactions. The oxa-lactam ring would likely adopt a conformation that accommodates the spiro center and the planarity of the amide bond.
The crystal packing would be significantly influenced by intermolecular hydrogen bonding. The N-H groups of the piperidine and the lactam can act as hydrogen bond donors, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. This network of hydrogen bonds would play a crucial role in the stability of the crystal lattice. The spirocyclic nature of the molecule imposes significant conformational rigidity. chemdiv.com
Predicted Crystallographic Parameters (based on similar structures)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) for a racemate |
| Piperidine Ring Conformation | Chair |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Molecules
The spiro atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. While a standard synthesis would produce a racemic mixture, if the enantiomers were resolved, their chiroptical properties could be studied using techniques like Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.orglibretexts.org It is a powerful tool for determining the absolute configuration of chiral molecules. rsc.orgrsc.org The lactam chromophore, being in a chiral environment, would give rise to CD signals corresponding to its electronic transitions. The n → π* transition of the carbonyl group, in particular, is sensitive to the surrounding stereochemistry and would be expected to show a distinct Cotton effect in the CD spectrum.
The sign and magnitude of the Cotton effect could be used to assign the absolute configuration (R or S) at the spiro center, often through comparison with theoretical calculations or empirical rules established for related spirocyclic lactams. nih.gov Induced circular dichroism could also be observed if the molecule forms complexes with other chiral molecules. nih.gov Without the resolution of its enantiomers, a sample of this compound would be optically inactive and would not produce a CD spectrum.
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of the Spirocyclic System
The conformational landscape of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one is primarily governed by the interplay of steric and electronic factors within its two constituent rings. The piperidine (B6355638) ring typically adopts a chair conformation to minimize torsional strain. However, the presence of the spiro-fused oxazolidinone ring introduces significant conformational constraints.
In related N-acylpiperidine systems, a strong preference for the axial orientation of a C2-substituent is observed due to allylic strain considerations. This preference can be substantial, with the axial conformer being favored by as much as 3.2 kcal/mol. While this compound does not have a simple substituent at C2 of the piperidine ring, the entire oxazolidinone ring is spiro-fused at this position. This fusion inherently locks the piperidine ring into a specific chair conformation.
Ring Inversion and Dynamics Studies
The piperidine ring in this compound is capable of ring inversion, a process that interconverts the two chair conformations. However, the energy barrier for this process is significantly influenced by the nature of the substituents on the nitrogen atoms and the spirocyclic fusion.
In N-acylpiperidines, the rotation around the amide C-N bond has a distinct and often higher energy barrier than the ring inversion itself. For N-benzoylated piperazines, the activation energy barriers (ΔG‡) for ring inversion have been calculated to be in the range of 56 to 80 kJ/mol. These values are determined using temperature-dependent NMR spectroscopy by observing the coalescence of signals as the rate of inversion increases with temperature.
For the this compound system, the presence of the lactam functionality within the oxazolidinone ring and the spiro-fusion are expected to influence the ring inversion barrier of the piperidine moiety. The planarity of the lactam group and its electronic effects will impact the conformational flexibility of the entire molecule. While specific dynamic NMR studies on the parent compound are not extensively reported, data from related N-substituted spiro-piperidines can provide valuable estimates for the energy barriers involved.
| Ring System | Process | Activation Energy Barrier (ΔG‡) | Method |
| N-Benzoylated Piperazines | Ring Inversion | 56 - 80 kJ/mol | Temperature-Dependent ¹H NMR |
| Tetrahydro-1,2-oxazines | Nitrogen Inversion | ~58 kJ/mol | Temperature-Dependent ¹H NMR |
Diastereoselective and Enantioselective Synthesis Outcomes
The synthesis of substituted this compound derivatives often leads to the formation of multiple stereoisomers due to the presence of the chiral spiro center and potentially other stereocenters on the rings. The control of stereochemistry during the synthesis is therefore a critical aspect.
Diastereoselective syntheses of related spiro-oxazolidinones have been achieved through various strategies, including cycloaddition reactions. For instance, the Rh2(OAc)4 catalyzed reaction of diazo compounds with aldehydes and N-tosylimines can produce highly substituted oxazolidines with high diastereoselectivity. Similarly, cascade reactions, such as the Michael-Aldol sequence, have been employed for the diastereoselective synthesis of spiropyrazolones, affording products with four chiral centers as a single diastereomer. These methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of complex spirocyclic systems.
In the context of 4-aryl-1,9-diazaspiro[5.5]undecane derivatives, which are structurally analogous to the title compound, enantiopure compounds have been obtained through the separation of racemic mixtures using chiral preparative HPLC. This indicates that while the initial synthesis may not be enantioselective, the resulting enantiomers are stable and can be resolved.
Absolute Configuration Determination
The determination of the absolute configuration of a chiral spiro compound like this compound is crucial for understanding its interaction with biological targets. X-ray crystallography is the most definitive method for assigning the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in space can be determined.
For derivatives of the closely related 1,4,9-triazaspiro[5.5]undecan-2-one, X-ray crystallography has been successfully used to elucidate the binding mode of inhibitors to their target proteins, which inherently confirms the absolute configuration of the active enantiomer.
In the absence of a suitable crystal, spectroscopic methods in conjunction with chiral derivatizing agents or comparison with compounds of known configuration can be employed. Chiral chromatography, particularly with circular dichroism detection, can also provide information about the stereochemistry of the separated enantiomers. For the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, the separation of enantiomers was a key step, implying that subsequent characterization to assign the absolute configuration of the biologically active enantiomer would be necessary for detailed structure-activity relationship studies. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. For spirocyclic systems, these methods are particularly valuable for characterizing the unique electronic effects arising from the spiro junction.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of spiro compounds, DFT calculations have been employed to understand their electronic structure, frontier molecular orbitals (HOMO and LUMO), and reactivity. nih.gov For instance, studies on spirobifluorene derivatives have utilized DFT to explore the effects of spiroconjugation on their photophysical properties. researchgate.net Similar approaches applied to derivatives of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one would allow for the prediction of their electronic absorption and emission spectra, as well as their reactivity towards electrophiles and nucleophiles.
DFT calculations can also provide insights into the geometric parameters of the spirocyclic core. For example, geometry optimizations of spiro-type phosphazene derivatives have been performed using the B3LYP/6-31G(d,p) basis set to determine their stable stereoisomeric structures and dipole moments. acs.org Such calculations for this compound would be crucial for understanding its preferred three-dimensional arrangement.
A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. For example, in a study of a spirostannole, DFT calculations revealed a small HOMO-LUMO energy gap, indicating its potential for use in electronic materials. nih.gov
| Computational Method | Basis Set | Properties Calculated | Application to Spiro Compounds |
| DFT | B3LYP/6-31G(d,p) | Optimized geometry, dipole moments | Determination of stable stereoisomers acs.org |
| DFT | PBE1PBE-GD3BJ/6-311++G(2d,2p) | FMO analysis, HOMO-LUMO gap | Insight into electronic structure and opto-electronics nih.gov |
| TD-DFT | TD-B3LYP-D3/6-31G(d,p) | Photophysical properties | Estimation of spiroconjugation effects researchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of experimental data, offer a high level of theoretical accuracy. youtube.com These methods can be used to calculate various molecular properties, such as molecular geometries, vibrational frequencies, and interaction energies. While computationally more demanding than DFT, ab initio calculations can provide benchmark data for more approximate methods. For complex spirocyclic systems, ab initio methods could be employed to accurately determine the conformational energies and barriers to ring inversion, providing a detailed picture of the molecule's flexibility.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.comspringernature.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and flexibility of molecules in different environments. mdpi.comdocumentsdelivered.com
Applying MD simulations to this compound and its derivatives would allow for the exploration of their conformational space. This is particularly important for spiro compounds, as the spiro center can lead to distinct and well-defined three-dimensional structures. nih.gov MD simulations can help identify the most stable conformers and the energetic barriers between them, which is crucial for understanding their biological activity and material properties. For instance, accelerated MD simulations have been shown to enhance the sampling of conformational space, allowing for the efficient calculation of free energy landscapes. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org This method is extensively used in drug design to predict the binding mode of a ligand to a protein target.
For derivatives of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold, molecular docking has been instrumental in understanding their interactions with various biological targets. For example, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. nih.gov Molecular modeling and docking studies were used to rationalize the structure-activity relationships and to understand how these compounds interact with the binding sites of both receptors. nih.govacs.org
Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov Docking studies of these compounds into the active site of sEH would provide valuable information about the key interactions responsible for their inhibitory activity.
The insights gained from molecular docking studies are crucial for the optimization of the spiro scaffold to enhance its binding affinity and selectivity for a particular target. By visualizing the predicted binding poses, medicinal chemists can identify which functional groups on the spirocyclic core are essential for binding and which positions can be modified to improve pharmacological properties.
For instance, in the development of the dual MOR/σ1R ligands, docking studies likely guided the selection of substituents on the aryl ring and the nitrogen atoms of the piperidine (B6355638) ring to achieve the desired dual activity profile. nih.gov The models would reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.
| Derivative Class | Target Protein(s) | Key Findings from Docking | Reference |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | μ-Opioid Receptor (MOR), σ1 Receptor (σ1R) | Rationalized dual agonist/antagonist activity. | nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble Epoxide Hydrolase (sEH) | Identified as potent inhibitors. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies for this compound and its derivatives have been instrumental in understanding the structural requirements for their biological activity. These computational models build upon initial structure-activity relationship (SAR) findings to quantitatively correlate chemical structure with biological activity or physicochemical properties.
Research into a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) has provided significant SAR data that forms the basis for QSAR models. nih.govresearchgate.net In these studies, modifications were systematically made at various positions of the spirocyclic scaffold to explore their impact on binding affinity and functional activity. nih.govresearchgate.net
A key finding was the importance of substituents at positions 2, 4, and 9 of the 1-oxa-4,9-diazaspiro[5.5]undecane core. nih.gov For instance, the introduction of small alkyl groups at the 2-position, substituted pyridyl moieties at the 4-position, and phenethyl groups at the 9-position were found to yield the most favorable activity profiles. nih.gov While the original studies may present these findings as SAR, the systematic nature of the substitutions and the resulting quantitative data on binding affinities (Ki values) and efficacy are the foundational elements for constructing robust QSAR models.
A review of bioactive 1,9-diazaspiro[5.5]undecane derivatives, which includes the closely related 4-oxa-1,9-diazaspiro[5.5]undecan-2-ones, highlighted that compounds with this core structure consistently feature substituents at position 9 and occasionally at position 1. nih.gov The specific nature of these substituents is a critical determinant of the observed biological activity. nih.gov
The table below summarizes the key structure-activity relationships for derivatives of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold, which are essential inputs for QSAR and QSPR modeling.
| Structural Position | Modification | Impact on Biological Activity | Reference |
| Position 2 | Small alkyl groups | Provided the best activity profiles for dual MOR/σ1R ligands. | nih.gov |
| Position 4 | Substituted pyridyl moieties | Contributed to the best activity profiles for dual MOR/σ1R ligands. | nih.gov |
| Position 9 | Phenethyl derivatives | Yielded the best activity profiles for dual MOR/σ1R ligands. | nih.gov |
| Position 9 | Various substituents | Consistently substituted in bioactive 1,9-diazaspiro[5.5]undecane derivatives. | nih.gov |
These relationships allow for the development of predictive QSAR models. By parameterizing the physicochemical properties of these substituents (e.g., hydrophobicity, electronic effects, steric bulk), a mathematical model can be generated to predict the activity of novel, unsynthesized analogs. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational techniques that have been successfully applied in the discovery and optimization of ligands targeting various receptors, including those for which this compound derivatives have shown promise.
In the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold, a pharmacophore merging strategy was explicitly employed. nih.govresearchgate.net This approach involves identifying the key chemical features (pharmacophoric elements) responsible for binding to each target and then designing a single molecule that incorporates the essential features for both. The central 1-oxa-4,9-diazaspiro[5.5]undecane framework served as the core scaffold for arranging these pharmacophoric elements in the correct spatial orientation. nih.govresearchgate.net
For the σ1R, a new pharmacophore model was constructed, using a known pharmacophore as a starting point. acs.org This highlights the iterative nature of pharmacophore modeling, where existing models are refined based on new structural and activity data. The design of these dual-target ligands was guided by the hypothesis that specific structural features, such as a hydroxyl group, could be a tolerated feature at the MOR, while other elements were optimized for σ1R antagonism. acs.org
Virtual screening, often used in conjunction with pharmacophore models, allows for the rapid in silico screening of large compound libraries to identify potential "hits" that match the pharmacophoric hypothesis. nih.govnih.gov While the direct application of a large-scale virtual screen for the this compound core was not detailed in the provided research, the development of the pharmacophore models for the MOR and σ1R targets is the critical first step in such a process. nih.govresearchgate.netacs.org Once a validated pharmacophore model is established, it can be used as a 3D query to search databases of chemical compounds, identifying those that are predicted to have the desired biological activity. nih.gov
The table below outlines the key findings related to pharmacophore modeling for this class of compounds.
| Target(s) | Modeling Approach | Key Findings | Reference |
| μ-Opioid Receptor (MOR) & Sigma-1 Receptor (σ1R) | Pharmacophore Merging Strategy | The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was used to combine the pharmacophoric features required for both targets. | nih.govresearchgate.net |
| Sigma-1 Receptor (σ1R) | New Pharmacophore Model Development | A new model was built based on a previously established pharmacophore to guide the design of antagonists. | acs.org |
| μ-Opioid Receptor (MOR) | Feature Tolerance Analysis | A hydroxyl group was identified as a potentially tolerated feature in the design of MOR agonists. | acs.org |
These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold.
Chemical Reactivity and Derivatization of 4 Oxa 1,9 Diazaspiro 5.5 Undecan 2 One
Reactions Involving the Lactam Functionality
The lactam moiety is a key site for chemical transformations, including ring-opening hydrolysis and substitutions at the nitrogen atom.
Hydrolysis and Ring-Opening Reactions
The oxazolidinone ring, containing the lactam functionality, is susceptible to hydrolysis under acidic conditions. This reaction leads to the cleavage of the endocyclic N1-C2 amide bond, resulting in a ring-opened product.
In a study on similar spiro-oxazolidinones, treatment with hydrochloric acid in ethanol (B145695) resulted in the hydrolysis of the lactam ring. This process yields an α-amino ester amide derivative. The relative ease of this hydrolysis is influenced by the nature of the substituents on the piperidine (B6355638) nitrogen. The resulting amino ester amides can be somewhat unstable, potentially undergoing further reactions.
Table 1: Representative Hydrolysis of a Spiro-oxazolidinone
| Starting Material | Reagents and Conditions | Product | Reference |
| Spiro-oxazolidinone (3a) | 5M HCl, Ethanol, overnight | 1-(N-Benzylcarbamoyl)-1-methylethyl 4'-aminobutanoate hydrochloride (7a) |
Note: The specific spiro-oxazolidinone in the study was not 4-oxa-1,9-diazaspiro[5.5]undecan-2-one, but the reactivity is expected to be analogous.
N-Alkylation and Acylation Reactions
The nitrogen atom of the lactam (N-1) and the piperidine nitrogen (N-9) are both nucleophilic and can undergo alkylation and acylation reactions. These reactions are fundamental to the synthesis of a wide array of derivatives based on the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold. acs.orgnih.govnih.gov
N-Alkylation: The secondary amine of the piperidine ring (N-9) is readily alkylated using various alkyl halides in the presence of a base. This is a common strategy for introducing diverse substituents to explore structure-activity relationships in medicinal chemistry. acs.orgnih.gov For instance, N-alkylation with phenethyl bromide has been successfully employed in the synthesis of potent receptor modulators. acs.orgnih.gov
N-Acylation: Acylation can occur at both the piperidine nitrogen (N-9) and the lactam nitrogen (N-1). The synthesis of derivatives often involves the acylation of precursor amino alcohols prior to the cyclization that forms the oxazolidinone ring. acs.orgnih.gov Direct acylation of the final spirocyclic compound at the N-9 position is also a viable method for introducing acyl groups.
Table 2: Examples of N-Alkylation and Acylation in the Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Reaction Type | Precursor/Starting Material | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Boc-deprotected spirocycle | Alkyl halide, K₂CO₃, NaI, Acetonitrile, 80 °C | N-alkylated derivative | acs.org |
| Acylation (pre-cyclization) | Amino alcohol | Acyl halide | Acylated intermediate | acs.org |
Functionalization at the Spirocenter
The spirocenter of this compound is a quaternary carbon, which makes direct functionalization challenging due to steric hindrance and the absence of activating groups. The reviewed scientific literature does not provide specific examples of reactions targeting the functionalization of this spiro-carbon atom for this particular compound.
Derivatization at Nitrogen and Oxygen Heteroatoms
As discussed in section 6.1.2, the nitrogen atoms at positions 1 and 9 are key sites for derivatization. The piperidine nitrogen (N-9) is the more reactive site for post-synthesis modification due to its secondary amine character, while the lactam nitrogen (N-1) is typically functionalized as part of the initial synthetic sequence of the ring system.
The oxygen atom (O-4) within the oxazolidinone ring is part of an ether linkage and is generally unreactive under standard synthetic conditions. Its involvement would likely require harsh conditions leading to ring cleavage.
A versatile synthetic approach allows for the introduction of a wide range of substituents at the N-9 position, including various alkyl and aryl groups, which has been crucial in the development of pharmacologically active compounds. acs.orgnih.gov
Substituent Effects on Reactivity and Stability
The nature of the substituents on the 4-oxa-1,9-diazaspiro[5.5]undecane core significantly influences its reactivity and stability.
Substituents on the Piperidine Nitrogen (N-9): The presence of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen is a common strategy during synthesis. This group can be removed under acidic conditions to liberate the secondary amine for subsequent derivatization. The choice of substituent at N-9 can also affect the reactivity of other parts of the molecule, including the ease of hydrolysis of the lactam ring.
Stability: The spirocyclic system is generally stable under typical synthetic and purification conditions, such as chromatography. However, the lactam ring can be opened under strong acidic or basic conditions. The stability of the oxazolidinone ring can be influenced by the strain imposed by the fused ring system. In some related systems, the presence of a trans-fused oxazolidinone can introduce ring strain, affecting the molecule's conformation and stability.
The synthetic routes to various derivatives, which often involve multiple steps with good to excellent yields, suggest that the core 4-oxa-1,9-diazaspiro[5.5]undecane structure is a robust and versatile scaffold for chemical modification. acs.orgnih.govnih.gov
Applications As Chemical Building Blocks and Research Scaffolds
Role in Complex Molecule Synthesis
The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold is a key intermediate in multi-step synthetic pathways designed to produce complex molecular derivatives. Researchers have developed highly versatile synthetic routes starting from common materials like N-Boc-piperidone. A typical strategy involves the creation of an epoxide, followed by a ring-opening reaction with various amines to yield an aminoalcohol intermediate. This intermediate can then undergo further reactions, such as acylation and cyclization, to form the final spirocyclic system.
The adaptability of this synthetic pathway allows for the introduction of various substituents at multiple positions on the spirocyclic core, enabling the creation of large libraries of related compounds. For instance, different aryl or heteroaryl groups can be installed at position 4, diverse alkyl chains can be added to the nitrogen at position 9, and modifications can be made at position 2 of the core structure. This modular approach is fundamental to its role as a building block, allowing chemists to systematically construct complex molecules tailored for specific research purposes.
Scaffold for Medicinal Chemistry Research and Target-Based Drug Discovery
The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, particularly in target-based drug discovery. Its three-dimensional nature allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets. This scaffold has been instrumental in the development of novel agents targeting pain, cancer, and chronic kidney disease.
Key therapeutic areas where this scaffold has been explored include:
Dual-target ligands for pain management: Development of compounds that simultaneously act as agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R).
Enzyme inhibitors for oncology: Design of potent and selective inhibitors of the METTL3/METTL14 protein complex, an emerging target in cancer therapy.
Soluble Epoxide Hydrolase (sEH) inhibitors: Creation of inhibitors for treating chronic kidney diseases.
The inherent properties of the spirocyclic core, such as its ability to increase the fraction of sp³-hybridized carbons, can improve physicochemical properties like solubility and metabolic stability, making it an attractive starting point for developing drug candidates.
A primary focus of research involving the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold is the rational design and synthesis of derivatives to modulate specific biological targets with high potency and selectivity.
One prominent example is the development of dual MOR agonists and σ1R antagonists for pain treatment. The design strategy involved merging the known pharmacophores for both targets into a single molecule built upon the 4-oxa-1,9-diazaspiro[5.5]undecane frame. A versatile synthetic approach allowed for systematic exploration of different substituents around the core to optimize dual affinity. This led to the identification of compound 15au , which demonstrated a balanced profile of MOR agonism and σ1R antagonism and showed significant analgesic activity in animal models.
In the field of oncology, the analogous 1,4,9-triazaspiro[5.5]undecan-2-one scaffold was utilized in a protein crystallography-based medicinal chemistry campaign to develop highly potent and selective inhibitors of METTL3, an N6-methyladenosine (m⁶A) RNA methyltransferase implicated in various cancers. This effort resulted in a 1400-fold improvement in potency from the initial hit compound, leading to a lead compound with an IC50 of 5 nM. The synthesis required the preparation of a key spirocycle intermediate, which was then elaborated through various coupling and functionalization reactions to produce the final inhibitors.
Furthermore, research into chronic kidney disease led to the identification of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors.
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For derivatives of 4-oxa-1,9-diazaspiro[5.5]undecane, extensive SAR studies have been conducted to determine how molecular modifications influence biological activity.
In the pursuit of dual MOR/σ1R ligands, researchers found that:
Position 9: Phenethyl groups were optimal for dual affinity.
Position 4: Substituted aryl and pyridyl moieties provided the best results.
Position 2: The introduction of small alkyl groups significantly improved affinity for both receptors. The (2R)-enantiomer was identified as the eutomer (the more potent enantiomer) for MOR affinity.
Conversely, attempts to enhance properties by increasing polarity, for instance by adding polar substituents at both ends of the scaffold, were detrimental to the primary activities. The following table summarizes the biological data for selected derivatives, illustrating these SAR findings.
| Compound | MOR Ki (nM) | MOR EC50 (nM) | MOR Emax (%) | σ1R Ki (nM) |
| 15h | 13 ± 1 | 38 ± 13 | 100 | 12 ± 1 |
| 15q | 1.8 ± 0.2 | 1.6 ± 0.3 | 100 | 5.3 ± 0.5 |
| 15au | 7.9 ± 0.6 | 13 ± 3 | 100 | 8.3 ± 0.9 |
| Data sourced from J. Med. Chem. 2020, 63, 5, 2434–2454. |
For METTL3 inhibitors based on the related triazaspiro[5.5]undecan-2-one scaffold, SAR studies guided by X-ray crystallography revealed that introducing fluorine atoms at specific positions on the molecule was key to achieving excellent potency while maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties.
A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein target. The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold and its analogs have served as the foundation for such probes.
In the context of METTL3 research, a medicinal chemistry campaign was explicitly aimed at creating chemical probes with high potency and selectivity. The resulting lead compound, UZH2 , not only showed single-digit nanomolar potency but also demonstrated target engagement in leukemia cell lines, making it a valuable tool for studying the function of METTL3 in health and disease.
While not explicitly named "probes" in all studies, other derivatives function as such. For example, radiolabeled ligands are essential tools for imaging and quantifying biological targets in living systems. Although research on the specific 4-oxa-1,9-diazaspiro[5.5]undecan-2-one is limited in this area, studies on closely related spirocyclic structures, such as 1-oxa-8-azaspiro[4.5]decane derivatives, have led to the development of radioligands for imaging σ1 receptors with positron emission tomography (PET), demonstrating the potential of these scaffolds in creating advanced research tools.
Potential in Material Science and Supramolecular Chemistry Research
Currently, the application of this compound and its derivatives appears to be concentrated almost exclusively within the fields of medicinal chemistry and pharmacology. A review of available scientific literature does not indicate significant research into its use in material science or supramolecular chemistry. The properties that make it attractive for drug design—its specific three-dimensional shape and ability to interact with biological macromolecules—have not yet been translated into applications for creating novel materials, polymers, or complex supramolecular assemblies. This remains a potential area for future exploration.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
Current synthetic approaches to the 4-oxa-1,9-diazaspiro[5.5]undecan-2-one core, while effective, often involve multi-step sequences that can limit the accessibility of diverse analogs. acs.orgresearchgate.net Future research should prioritize the development of more convergent and efficient synthetic routes. One promising avenue is the exploration of multicomponent reactions (MCRs), which could enable the one-pot construction of the spirocyclic framework from simple starting materials. This would not only streamline the synthesis but also facilitate the rapid generation of compound libraries for high-throughput screening.
Furthermore, the development of stereoselective synthetic methods is crucial. The spirocyclic nature of this compound introduces stereocenters that can significantly influence biological activity. Future synthetic strategies should aim to control the stereochemistry of the spiro-center and any substituents on the piperidine (B6355638) rings. The use of chiral catalysts, auxiliaries, or organocatalysis could provide access to enantiomerically pure isomers, allowing for a more precise evaluation of their pharmacological properties. nih.gov
Comprehensive Mechanistic Studies of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. For instance, the intramolecular cyclization step that forms the spiroketal is a critical transformation. acs.orgresearchgate.net Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, could reveal key factors that govern the efficiency and stereoselectivity of this reaction. This knowledge would be invaluable for designing more robust and predictable synthetic protocols.
Moreover, as new derivatization reactions are explored, it will be important to investigate their mechanisms to understand any unexpected outcomes or regioselectivity. For example, in reactions involving electrophilic or nucleophilic attack on the spirocyclic core, a thorough mechanistic investigation can help predict the most reactive sites and guide the design of selective transformations.
Expansion of Computational Modeling Applications
Computational modeling has become an indispensable tool in modern drug discovery, and its application to the this compound scaffold holds significant promise. researchgate.netacs.orgnih.gov Future research should leverage computational approaches to a greater extent for the rational design of novel analogs with improved potency and selectivity.
Key areas for expanded computational modeling include:
Pharmacophore Modeling: Developing detailed pharmacophore models based on known active compounds can guide the design of new derivatives with enhanced binding affinity for specific biological targets.
Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins, providing insights into key interactions and guiding lead optimization.
Quantum Mechanics (QM) Calculations: QM calculations can be employed to study the electronic properties of the spirocyclic system, predict reaction mechanisms, and rationalize observed structure-activity relationships (SAR).
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the spirocyclic ligands and their biological targets, helping to assess the stability of binding poses and predict binding affinities.
By integrating computational modeling with synthetic chemistry and biological evaluation, researchers can accelerate the discovery and development of new drug candidates based on the this compound scaffold.
Exploration of New Derivatization Strategies
While some derivatization of the 4-oxa-1,9-diazaspiro[5.5]undecane scaffold has been explored, there remains a vast chemical space to be investigated. acs.orgacs.org Future efforts should focus on introducing a wider range of functional groups and structural motifs to probe new interactions with biological targets and modulate physicochemical properties.
One underexplored area is the modification of the lactam ring. Introducing substituents at different positions of the lactam could influence the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved target engagement. Furthermore, the exploration of different linkers to attach various pharmacophores to the spirocyclic core could lead to the discovery of novel multi-target ligands.
Another avenue for future derivatization is the synthesis of constrained analogs. Rigidifying the flexible side chains attached to the nitrogen atoms of the piperidine rings could pre-organize the molecule in a bioactive conformation, leading to enhanced potency and selectivity. acs.org This can be achieved through the introduction of additional rings or the use of stereocontrolled synthesis.
Utilization in Emerging Research Fields
The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological systems beyond those already investigated. Current research has highlighted its potential in developing dual-target ligands for pain management (MOR/σ1R) and inhibitors of the METTL3 enzyme for cancer therapy. acs.orgnih.govnih.gov
Future research should explore the application of this scaffold in other emerging fields:
Neurodegenerative Diseases: The ability of some spirocyclic compounds to modulate sigma receptors suggests that this compound derivatives could be investigated as potential therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. researchgate.netnih.gov
Infectious Diseases: The rigid scaffold could serve as a template for designing inhibitors of key enzymes in bacteria or viruses.
Metabolic Disorders: The discovery of soluble epoxide hydrolase (sEH) inhibitors based on a related spirocyclic scaffold suggests that this compound could be a starting point for developing new treatments for metabolic diseases like diabetes and hypertension. nih.govnih.gov
Chemical Probes: Well-characterized derivatives of this compound could be developed as chemical probes to study the function of specific proteins or biological pathways.
By expanding the scope of biological targets, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the foundational molecular properties of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one, and how are they experimentally determined?
The molecular formula (C₈H₁₄N₂O₂ ) and molecular weight (170.21 g/mol) are established via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural confirmation relies on spectral techniques:
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
A typical route involves cyclocondensation of a diamine with a carbonyl precursor under acidic catalysis. Key steps include:
- Temperature control : Maintaining 80–100°C to avoid side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .
Limitations include low yields (~40–50%) due to competing ring-opening pathways, necessitating iterative optimization .
Q. How are purity and structural integrity assessed during synthesis?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) identifies impurities (e.g., unreacted diamine) .
- Melting point analysis : Sharp melting points (e.g., 170–175°C) indicate crystallinity and homogeneity .
- Spectroscopic cross-validation : IR confirms lactam carbonyl stretches (~1680 cm⁻¹), while H NMR detects residual solvent peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar spirocyclic derivatives?
- Comparative analysis : Overlay C NMR spectra of analogs (e.g., 4-cyclohexyl variants) to distinguish spirocyclic carbons from substituent effects .
- Isotopic labeling : N-labeled precursors clarify nitrogen environments in crowded spectra .
- DFT simulations : Predict chemical shifts for proposed structures and match experimental data to validate assignments .
Q. What strategies optimize reaction conditions for spirocyclic lactam formation?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing transition states .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yields (~65%) via controlled dielectric heating .
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to stoichiometry .
Q. How does the spirocyclic scaffold influence biological activity, and what mechanistic studies are required?
The rigid spiro structure enhances binding affinity to neurological targets (e.g., σ receptors) by reducing conformational entropy. Methodological approaches include:
- Pharmacophore mapping : Overlay 4-oxa-1,9-diazaspiro derivatives with known inhibitors to identify critical hydrogen-bonding motifs .
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) assess susceptibility to oxidative degradation .
Q. What computational tools aid in predicting the physicochemical properties of this compound?
Q. How are purification challenges addressed for hydrophilic spirocyclic compounds?
Q. What stability considerations are critical for long-term storage?
Q. How can synthetic processes be scaled while maintaining yield and purity?
- Flow chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps .
- Quality-by-design (QbD) : Design of experiments (DoE) identifies critical process parameters (e.g., pH, mixing rate) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
